Biotin-FA-FMK
Description
Contextualization of Biotin-Labeled Peptidyl Fluoromethyl Ketones in Protease Research
Peptidyl fluoromethyl ketones (PFMKs) are a class of compounds that play a pivotal role in medicinal chemistry and biochemical research as inhibitors of hydrolytic enzymes. nih.govresearchgate.net The introduction of fluorine atoms adjacent to a ketone group significantly enhances the reactivity of the carbonyl group towards nucleophiles, making these compounds potent and selective inhibitors of serine and cysteine proteases. nih.govresearchgate.net By attaching a peptide backbone to the fluoromethyl ketone moiety, researchers can create probes with high specificity for particular proteases. nih.govresearchgate.net
The addition of a biotin (B1667282) label to these peptidyl fluoromethyl ketones further enhances their utility. Biotin's high-affinity interaction with avidin (B1170675) and streptavidin is one of the strongest known non-covalent biological interactions. fishersci.comthermofisher.com This property allows for the efficient detection, purification, and localization of the labeled proteases. thermofisher.comsigmaaldrich.com
Overview of Biotin-FA-FMK's Utility in Cysteine Protease Inhibition Studies
This compound, which stands for Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone, is a specific biotin-labeled inhibitor primarily targeting a subset of cysteine proteases. smolecule.com It has been demonstrated to be an effective tool for studying various caspases, which are key mediators of apoptosis (programmed cell death), and cathepsins, which are involved in a range of physiological and pathological processes. smolecule.comk-assay.com
The irreversible nature of the binding between this compound and the active site of these proteases makes it particularly valuable for prolonged inhibition studies and for identifying active proteases within complex biological mixtures like cell lysates. smolecule.com For instance, it has been used to identify and quantify active caspases and to dissect apoptotic pathways. smolecule.com In the study of the protozoan parasite Trypanosoma cruzi, a biotinylated-Phe-Ala-FMK was used to localize the major cysteine protease, cruzain, within the parasite. biologists.com
| Target Protease Family | Specific Examples | Research Application |
| Caspases | Caspase-2, -3, -6, -7 | Apoptosis research, identifying active caspases. smolecule.comaacrjournals.org |
| Cathepsins | Cathepsin B, Cathepsin L | Studying protease function, inhibitor screening. smolecule.comk-assay.com |
| Parasite Cysteine Proteases | Cruzain (T. cruzi) | Localization and functional studies of pathogen enzymes. biologists.com |
Fundamental Role of Fluoromethyl Ketone (FMK) Moieties in Activity-Based Probes
The fluoromethyl ketone (FMK) "warhead" is the reactive component of this compound and other similar activity-based probes (ABPs). encyclopedia.pubnih.gov ABPs are engineered molecules that covalently modify their enzyme targets in an activity-dependent manner. nih.gov The FMK moiety is an electrophile that reacts with the nucleophilic thiol group of the cysteine residue in the active site of cysteine proteases. smolecule.com
This reaction forms a stable, irreversible covalent thioether bond, effectively inactivating the enzyme. smolecule.com The high stability of the carbon-fluorine bond contributes to the specificity and inhibitory potency of these compounds. nih.gov The mono-fluorinated function, as found in this compound, generally exhibits high reactivity and selectivity for cysteine proteases over other classes of proteases like serine proteases. researchgate.net
Significance of Biotin Conjugation for Downstream Research Applications
The conjugation of biotin to the Phe-Ala-FMK inhibitor is crucial for a wide array of downstream research applications. The biotin tag itself is relatively small, minimizing interference with the inhibitor's primary function of binding to the target protease. thermofisher.com
Once the biotinylated probe has bound to its target enzyme, the biotin serves as a versatile handle for several analytical techniques:
Affinity Purification: Biotinylated proteins can be captured from complex mixtures using matrices coated with avidin or streptavidin. This allows for the isolation and subsequent identification of the labeled proteases. thermofisher.comsigmaaldrich.com
Detection and Quantification: The bound probe, and therefore the active protease, can be detected using streptavidin conjugated to reporter molecules such as enzymes (e.g., horseradish peroxidase for Western blotting) or fluorophores for fluorescence microscopy and flow cytometry. fishersci.combiologists.com
Localization Studies: The biotin tag enables the visualization of the subcellular location of active proteases, as demonstrated in the localization of cruzain in T. cruzi. biologists.com
Structure
2D Structure
Properties
Molecular Formula |
C27H36FN5O7S |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1 |
InChI Key |
YDCKNEYFIWYFGH-AJBHJIFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Molecular Interaction Mechanisms of Biotin Fa Fmk
Covalent Engagement with Cysteine Protease Active Sites
The inhibitory action of Biotin-FA-FMK is achieved through an irreversible covalent bond formed with the active site of target cysteine proteases. This process is driven by the specific reactivity of its fluoromethyl ketone warhead.
The core of this compound's inhibitory mechanism lies in its C-terminal fluoromethyl ketone (FMK) group. This functional group is an effective electrophile, meaning it is susceptible to attack by nucleophiles. In the active site of a cysteine protease, the key catalytic residue is a cysteine whose thiol side chain (-SH) is deprotonated to a highly nucleophilic thiolate anion (-S⁻).
The interaction begins when the peptidic portion of this compound guides the inhibitor into the enzyme's active site. The electrophilic carbonyl carbon of the FMK group is then positioned in close proximity to the nucleophilic cysteine thiolate. The thiolate performs a nucleophilic attack on the carbonyl carbon. This initial interaction is facilitated by the increased electrophilicity of the carbonyl group due to the electron-withdrawing effects of the adjacent fluorine atom.
Following the initial nucleophilic attack, a transient tetrahedral intermediate, a hemithioketal, is formed. This intermediate is unstable and rapidly rearranges. The process culminates in the displacement of the fluoride (B91410) ion and the formation of a stable covalent thioether bond between the inhibitor and the cysteine residue of the enzyme.
This thioether adduct is exceptionally stable, effectively and permanently linking the inhibitor to the enzyme's active site. Because this covalent bond cannot be readily cleaved under physiological conditions, the inhibition is classified as irreversible. The enzyme is permanently inactivated, as its catalytic cysteine residue is blocked and can no longer participate in substrate hydrolysis.
Determinants of Target Enzyme Recognition and Affinity
The specificity of this compound for certain proteases is not determined by the FMK warhead alone. While the FMK group has a preference for cysteine proteases over other classes like serine proteases, the primary determinant of which specific cysteine proteases are targeted is the dipeptide sequence, Phenylalanine-Alanine (FA).
Enzymes have substrate-binding pockets that recognize and bind to specific amino acid sequences. The Phe-Ala sequence of this compound mimics a natural substrate, allowing it to be recognized and favorably bound by proteases that have a preference for these residues at their P2 and P1 positions, respectively. This recognition element is crucial for the inhibitor's affinity and selectivity, with research showing the Phe-Ala sequence specifically favors inhibition of cathepsins B and L. Therefore, the selectivity of this compound is a composite of the enzyme class selectivity conferred by the FMK warhead and the specific enzyme selectivity conferred by the peptide recognition sequence.
Influence of Biotin (B1667282) Moiety on Cellular Permeability for Research Applications
The biotin moiety is a critical component for the use of this compound as a chemical probe in cellular contexts. Biotin, also known as vitamin B7, is a small molecule that can be utilized by cellular transport systems. Its inclusion in the this compound structure is intended to facilitate the compound's entry into living cells.
Cells take up biotin using specific transporters, most notably the sodium-dependent multivitamin transporter (SMVT). By attaching biotin to the inhibitor, the entire molecule can be shuttled across the cell membrane, allowing it to reach its intracellular protease targets. This is particularly relevant in cancer research, as many cancer cell types overexpress biotin uptake systems to meet their heightened metabolic demands.
Once inside the cell and bound to its target, the biotin moiety serves as a versatile affinity tag. Biotin has an exceptionally high affinity for the protein streptavidin. This strong and specific interaction allows researchers to detect, isolate, and identify the enzymes that have been covalently labeled by this compound. For example, after treating cell lysates with the probe, streptavidin-conjugated beads can be used to pull down the inhibited enzymes for identification via techniques like Western blotting.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Full Name | Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone |
| Synonyms | Biotin-Phe-Ala-FMK, Biotin-Phe-DL-Ala-fluoromethylketone |
| Molecular Formula | C27H36FN5O7S |
| Molecular Weight | 593.66 g/mol |
Table 2: Primary Enzyme Targets of this compound
| Enzyme Class | Specific Enzymes Targeted |
|---|---|
| Cysteine Proteases | Cathepsin B, Cathepsin L, Cathepsin S |
| Caspase-2, Caspase-3, Caspase-6, Caspase-7 | |
| Cruzain, Papain |
Source:
Table 3: Functional Components of the this compound Molecule
| Component | Chemical Group | Primary Function |
|---|---|---|
| Warhead | Fluoromethyl Ketone (FMK) | Forms an irreversible covalent bond with the active site cysteine. |
| Recognition Element | Phenylalanine-Alanine (FA) | Provides specificity by binding to the substrate pocket of target enzymes like Cathepsins B & L. |
| Affinity/Uptake Tag | Biotin | Facilitates cellular permeability and allows for detection and purification of labeled enzymes. |
Target Enzyme Profiling and Selectivity in Biological Systems
Inhibition Profiles Across Cysteine Protease Families
Biotin-FA-FMK demonstrates a distinct pattern of inhibition among different families of cysteine proteases. This selectivity is fundamental to its utility in dissecting specific enzymatic pathways.
Specificity for Effector Caspases
Research has shown that this compound and its non-biotinylated counterpart, Z-FA-FMK, are effective inhibitors of the effector caspases. aacrjournals.orgnih.gov These caspases, including caspase-2, -3, -6, and -7, are the executioners of apoptosis, or programmed cell death. Studies using purified recombinant caspases have demonstrated that Z-FA-FMK efficiently inhibits these effector caspases, with the highest efficacy observed against caspase-2. aacrjournals.org Affinity-labeling experiments have confirmed a direct interaction, showing that biotinylated Z-FA-FMK covalently binds to the large subunit of active caspases-2, -3, and -7. aacrjournals.org Binding to caspase-6 was noted to be significantly weaker. aacrjournals.org
Differential Effects on Initiator Caspases
In stark contrast to its effect on effector caspases, this compound shows limited to no inhibitory activity against initiator caspases. aacrjournals.orgnih.gov Specifically, purified initiator caspases-8 and -10 are not affected by Z-FA-FMK. aacrjournals.orgnih.gov The apoptosome-associated initiator caspase, caspase-9, is only partially inhibited, and only at high concentrations of the inhibitor. aacrjournals.orgnih.gov This differential inhibition is further supported by affinity labeling studies, which did not detect any binding of biotin-Z-FA-FMK to initiator caspases-8, -9, or -10. aacrjournals.org This selectivity allows researchers to distinguish between the upstream (initiator) and downstream (effector) phases of caspase-mediated apoptosis.
Inhibition of Cathepsin Family Members
This compound is also recognized as an inhibitor of certain members of the cathepsin family of cysteine proteases. aacrjournals.orgnih.govapexbt.com Specifically, it has been characterized as an inhibitor of cathepsin B and cathepsin L. aacrjournals.orgnih.govplos.org The fluoromethylketone (FMK) moiety of the compound allows it to act as an irreversible inhibitor of these cysteine proteases. plos.org This inhibitory action against cathepsins is an important consideration in studies where both caspases and cathepsins may be active.
Interactions with Other Cysteine Proteases
The inhibitory spectrum of this compound extends to other cysteine proteases beyond caspases and cathepsins. It has been shown to inhibit cruzain and papain, both of which are papain-like cysteine proteases. nih.gov This broader activity underscores its utility as a tool for studying a range of physiological and pathological processes where these enzymes are implicated.
Quantitative Assessment of Enzyme Inhibition Kinetics in Research Models
The inhibitory activity of this compound and related compounds is often quantified to understand their potency and mechanism of action. While specific IC50 or Ki values for this compound are not consistently reported across all studies, the concentration-dependent inhibition of various proteases has been demonstrated. For instance, Z-FA-FMK has been shown to inhibit the DEVDase activity (a measure of caspase-3-like activity) in cell extracts in a concentration-dependent manner. aacrjournals.org
Table 1: Inhibition Profile of Z-FA-FMK on Purified Recombinant Caspases
| Caspase | Type | Inhibition by Z-FA-FMK |
| Caspase-2 | Effector | Efficiently Inhibited |
| Caspase-3 | Effector | Efficiently Inhibited |
| Caspase-6 | Effector | Inhibited to a lesser extent |
| Caspase-7 | Effector | Efficiently Inhibited |
| Caspase-8 | Initiator | No effect |
| Caspase-9 | Initiator | Partially inhibited at high concentrations |
| Caspase-10 | Initiator | No effect |
This table is based on in vitro studies with purified recombinant caspases. aacrjournals.orgnih.gov
Applications in Advanced Proteomic and Cell Biology Methodologies
Activity-Based Protein Profiling (ABPP) using Biotin-FA-FMK
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes activity-based probes (ABPs) like this compound to assess the functional state of enzymes within complex biological systems. nih.govwikipedia.orgrsc.org ABPP allows for the direct measurement of enzyme activity rather than just protein levels, providing a more accurate picture of an enzyme's role in cellular processes. wikipedia.orgrsc.org
ABPs are designed with a reactive group that covalently binds to the active site of an enzyme and a reporter tag, such as biotin (B1667282) or a fluorophore, for detection and enrichment. nih.govannualreviews.org
In gel-based ABPP, a biological sample is treated with an ABP like this compound. After the probe has labeled its target enzymes, the proteins in the sample are separated by size using gel electrophoresis (SDS-PAGE). nih.gov The biotinylated proteins can then be visualized in the gel. nih.gov This is typically achieved by transferring the proteins to a membrane (Western blotting) and then probing with streptavidin conjugated to an enzyme that produces a detectable signal. nih.gov
This method allows for the visualization and quantification of the labeled enzymes, providing information about their apparent molecular weight and relative abundance in different samples. researchgate.net Competitive ABPP experiments, where the sample is pre-incubated with a potential inhibitor before adding the probe, can be used to assess the potency and selectivity of enzyme inhibitors. arxiv.org
For a more comprehensive and unbiased identification of the enzymes targeted by this compound, chemical proteomics approaches are employed. caymanchem.com These methods combine the affinity purification of biotin-labeled proteins with advanced mass spectrometry techniques. nih.gov
One such strategy involves the use of "click chemistry," a set of highly efficient and specific chemical reactions. stanford.edu In this approach, a modified probe containing a small, bioorthogonal handle (like an alkyne or azide) is used to label the enzymes in living cells. stanford.edu After cell lysis, a reporter tag, such as biotin, is attached to the probe-labeled proteins via a click reaction. stanford.edu This two-step labeling strategy can improve cell permeability and reduce potential interference from the bulky biotin tag during the initial labeling step. nih.govstanford.edu The biotinylated proteins are then enriched and identified by mass spectrometry. stanford.edu
This compound as a Probe for Enzyme Detection and Activity Tracking
Beyond its use in large-scale proteomic studies, this compound also serves as a valuable probe for the detection and tracking of specific enzyme activities in various experimental setups. It has been used to study a range of cysteine proteases, including cathepsins B and L, as well as certain caspases. smolecule.commpbio.comscbt.com
For instance, this compound has been employed to investigate the role of cathepsin B in the immune system. plos.org Studies have used this probe to affinity-purify and identify active caspases, which are key enzymes in the process of apoptosis (programmed cell death). nih.govaai.org The ability to specifically label and isolate these active enzymes allows researchers to dissect their roles in complex signaling pathways. smolecule.comcaymanchem.com
The versatility of this compound and similar biotinylated probes makes them indispensable tools in modern cell biology and proteomics research, enabling a deeper understanding of the enzymatic processes that govern cellular life and disease.
Methodological Considerations for Intracellular Labeling and Analysis
This compound serves as a potent activity-based probe (ABP) for the in-situ labeling and subsequent analysis of active caspases within intact cells. Its utility is rooted in a trifunctional design: a peptide recognition sequence (FA, Phe-Ala) targeting a class of caspases, an irreversible fluoromethyl ketone (FMK) warhead that covalently binds to the active site cysteine, and a biotin reporter tag for detection and purification. The successful application of this compound requires careful consideration of several methodological parameters to ensure specific, robust, and interpretable results.
A primary consideration is the probe's cell permeability and the optimization of labeling conditions. This compound is designed to be cell-permeable, allowing it to cross the plasma membrane of living cells and engage with its intracellular targets. The efficiency of labeling is dependent on both probe concentration and incubation time. Insufficient concentration or time may result in incomplete labeling of the active caspase pool, while excessive exposure could potentially lead to off-target effects or cytotoxicity, confounding the experimental outcome. Researchers typically perform titration experiments to determine the optimal concentration, which often falls within the micromolar range, and time-course studies to establish an appropriate incubation period, usually ranging from 30 minutes to a few hours.
Following intracellular labeling, the preparation of cell lysates is a critical step. The choice of lysis buffer must be compatible with the preservation of the covalent bond between this compound and the caspase enzyme, as well as the integrity of the biotin tag. Buffers containing non-ionic detergents like NP-40 or stronger ionic detergents found in RIPA buffer are commonly employed. It is standard practice to supplement lysis buffers with a cocktail of protease and phosphatase inhibitors (distinct from caspase inhibitors) to prevent post-lysis protein degradation and modification, thereby ensuring the stability of the labeled protein complexes.
For the detection and visualization of labeled caspases, the biotin tag offers a versatile and high-affinity handle. The most common method is Western blotting. After cell lysis and protein separation by SDS-PAGE, proteins are transferred to a membrane which is then probed with a streptavidin conjugate. Streptavidin binds to biotin with exceptionally high affinity and specificity. When conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), it enables chemiluminescent or colorimetric detection of the biotinylated caspases, providing a direct readout of caspase activity levels.
The biotin tag is also central to the use of this compound in proteomic workflows, specifically for the affinity purification of active caspases. After labeling in intact cells and subsequent lysis, the entire proteome is incubated with an affinity matrix comprised of immobilized streptavidin or avidin (B1170675), such as streptavidin-agarose or magnetic beads. The high-affinity interaction selectively captures the this compound-labeled proteins. Non-specifically bound proteins are removed through a series of stringent wash steps. Finally, the captured proteins are eluted from the beads, often using harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with free biotin. These enriched samples can then be identified and quantified using mass spectrometry (MS), enabling the profiling of the active caspase repertoire in a given biological state.
To validate the specificity of labeling, several controls are essential.
Negative Control: Cells treated with a vehicle (e.g., DMSO) instead of an apoptotic stimulus serve as a baseline, showing little to no caspase activity and thus minimal labeling by this compound.
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) are used to confirm that the probe can effectively label caspases when they are robustly activated.
Competition Control: A crucial experiment involves pre-incubating cells with a non-biotinylated, broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) prior to the addition of this compound. If the labeling by this compound is significantly reduced or abolished, it confirms that the probe is specifically binding to the active sites of caspases and not to other cellular components.
The following table summarizes representative parameters for the use of biotinylated FMK probes in cell-based assays, derived from established research findings.
| Cell Line | Inducing Agent | Probe & Concentration | Incubation Time | Application | Key Control |
|---|---|---|---|---|---|
| Jurkat T-cells | Anti-Fas Antibody | Biotin-Peptide-FMK (20 µM) | 1 hour | Western Blot with Streptavidin-HRP | Uninduced cells showing no signal |
| HeLa Cells | Etoposide | This compound (25 µM) | 2 hours | Streptavidin-Agarose Pulldown & Mass Spectrometry | Pre-incubation with Z-VAD-FMK to block labeling |
| Primary Neurons | Trophic Factor Withdrawal | This compound (50 µM) | 4 hours | Western Blot with Streptavidin-HRP | Uninduced cells showing no signal |
| MCF-7 Cells | Tumor Necrosis Factor-α (TNF-α) | This compound (20 µM) | 1.5 hours | Streptavidin-Agarose Pulldown & Mass Spectrometry | Pre-incubation with Z-VAD-FMK to block labeling |
Contribution to Apoptosis Pathway Elucidation in Cellular Research
Dissection of Caspase-Dependent Apoptotic Signaling Cascades
The role of Biotin-FA-FMK in dissecting caspase-dependent signaling is nuanced, with its utility often stemming from its specificity for certain proteases over others. Caspases, a family of cysteine proteases, are central executioners of apoptosis, existing as inactive zymogens (procaspases) that become activated in a proteolytic cascade. This cascade is generally divided into initiator caspases (e.g., caspase-8, -9, -10) and effector or executioner caspases (e.g., caspase-3, -6, -7). aacrjournals.org
While some broad-spectrum inhibitors like Biotin-VAD-FMK target a wide range of caspases, the peptide sequence "FA" (Phenylalanine-Alanine) in this compound confers a different specificity. medchemexpress.comstanford.edu Primarily, this compound is recognized as a potent inhibitor of the lysosomal cysteine proteases cathepsin B and L. k-assay.comuni-heidelberg.de In many experimental contexts, it does not significantly inhibit caspase activity and is therefore used as a negative control. k-assay.comaai.org This application is critical for confirming that an observed biological effect from a pan-caspase inhibitor (which may have off-target effects on cathepsins) is genuinely due to caspase inhibition and not the inhibition of cathepsins. aacrjournals.orgstanford.edu
However, detailed studies using the closely related compound Z-FA-fmk have demonstrated a more complex inhibitory profile. Research has shown that Z-FA-fmk can selectively inhibit effector caspases (-2, -3, -6, and -7) while having little to no effect on initiator caspases-8 and -10, and only partially inhibiting caspase-9. aacrjournals.orgnih.gov Experiments using a biotinylated version confirmed that it covalently binds to the active large subunit of these effector caspases. aacrjournals.orgnih.gov This selective inhibition allows researchers to dissect the apoptotic cascade, distinguishing between events mediated by initiator versus effector caspases. For example, it can help determine if a specific apoptotic stimulus requires only initiator caspase activity or the full activation of the downstream effector caspases.
| Caspase Target | Caspase Type | Inhibition by Z-FA-fmk aacrjournals.orgnih.gov |
|---|---|---|
| Caspase-2 | Effector | Inhibited |
| Caspase-3 | Effector | Inhibited |
| Caspase-6 | Effector | Inhibited |
| Caspase-7 | Effector | Inhibited |
| Caspase-8 | Initiator | Not Inhibited |
| Caspase-9 | Initiator | Partially Inhibited |
| Caspase-10 | Initiator | Not Inhibited |
Elucidating Cellular Responses to Apoptotic Stimuli via Caspase Inhibition
By selectively blocking components of the apoptotic machinery, this compound and its analogues help to clarify the precise pathways through which various stimuli induce cell death. For instance, in studies of novel anticancer retinoid-related molecules (RRMs), the inhibitor Z-FA-fmk was instrumental in demonstrating that these compounds induce apoptosis via the intrinsic (mitochondrial) pathway. nih.gov Researchers observed that Z-FA-fmk blocked the induction of DEVDase activity (a marker for active caspase-3 and -7), DNA fragmentation, and other hallmarks of apoptosis triggered by the RRMs. aacrjournals.org
Crucially, these studies showed that Z-FA-fmk failed to block the activation of caspase-8 when apoptosis was induced via the extrinsic pathway (e.g., through the Fas receptor), but it did inhibit RRM-induced processing of caspase-8. nih.gov This finding suggested that in the context of RRM treatment, caspase-8 activation occurs downstream of the mitochondria and is sensitive to an effector caspase inhibitor, a key insight into the signaling cascade. aacrjournals.orgnih.gov By using such a selective inhibitor, researchers can map the sequence of events and dependencies within the apoptotic pathway in response to a specific drug or stimulus.
Investigating Protease Activation Dynamics in Cell Death Models
A significant advantage of this compound is its utility in activity-based protein profiling (ABPP). The biotin (B1667282) tag allows for the specific detection and isolation of catalytically active proteases from a complex biological sample, such as a cell lysate. nih.gov Inactive proenzymes or enzymes inhibited by endogenous molecules are not labeled. This method provides a direct snapshot of the active protease landscape within a cell under specific conditions.
The procedure typically involves incubating live cells or cell lysates with this compound. The inhibitor covalently binds to the active site of its target proteases, primarily active cathepsin B. pnas.org Following cell lysis, streptavidin-conjugated beads, which have a high affinity for biotin, are used to pull down the biotin-inhibitor-enzyme complexes. The captured proteins can then be identified and quantified using techniques like Western blotting. nih.gov
This technique has been used to demonstrate the sustained inactivation of phagosomal cysteine cathepsins by NOX2-mediated oxidation in macrophages. pnas.org Researchers used this compound to specifically label and pull down the active form of cathepsin B from isolated phagosomes, revealing that its activity was diminished in the presence of an oxidative burst. pnas.org This approach allows for a dynamic view of protease activation and regulation in real-time during a cellular process.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Incubation | Live cells or cell lysates are treated with a biotinylated inhibitor (e.g., this compound). | The inhibitor irreversibly binds to the catalytic site of active target proteases. smolecule.com |
| 2. Lysis | Cells are lysed to release cellular proteins. (If starting with lysates, this step is omitted). | To create a protein mixture for analysis. |
| 3. Affinity Purification | The lysate is incubated with streptavidin-conjugated beads. | The high-affinity interaction between biotin and streptavidin captures the inhibitor-protease complexes. nih.gov |
| 4. Washing | Beads are washed to remove non-specifically bound proteins. | To ensure only biotinylated proteins (i.e., the active proteases of interest) remain. |
| 5. Elution & Analysis | The bound proteins are eluted from the beads and analyzed by methods like Western Blot. | To identify and quantify the specific active proteases that were present in the original sample. pnas.org |
Analysis of Cross-Talk Between Apoptotic and Other Cellular Pathways
Apoptosis does not occur in isolation; it is intricately connected with other cellular processes like immune signaling, cell proliferation, and autophagy. This compound is a valuable tool for exploring this cross-talk, particularly in pathways involving its primary target, cathepsin B. Cathepsins are lysosomal proteases, and their release into the cytoplasm upon lysosomal membrane permeabilization is a key event in certain types of stress-induced cell death, sometimes acting upstream or in parallel to caspase activation. uni-heidelberg.de
For example, research into T-cell biology has uncovered a link between cathepsin B and caspase activation during immune cell proliferation. Studies using the inhibitor Z-FA-FMK showed that it blocked the activation and processing of both caspase-8 and caspase-3 in T-cells stimulated to proliferate. plos.org While caspases are well-known for their role in apoptosis, this finding highlights a non-apoptotic role for caspase-8 in T-cell activation, which is dependent on an upstream cathepsin B-sensitive step. plos.org By inhibiting cathepsin B, Z-FA-FMK revealed a functional link between lysosomal protease activity and the machinery controlling T-cell proliferation.
Furthermore, the extrinsic (receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways are known to communicate, notably through the caspase-8-mediated cleavage of the protein Bid, which then activates the mitochondrial pathway. merckmillipore.com The selective nature of inhibitors like this compound allows researchers to probe the necessity of specific proteases in these cross-talk events. By inhibiting cathepsins or effector caspases, investigators can determine if these proteases are required for the signal to propagate from one pathway to another in response to a given stimulus, such as a viral infection or a chemotherapeutic agent. oncotarget.com
Synthetic Methodologies for Research Grade Biotin Fa Fmk and Analogs
General Synthesis Pathways of Peptidyl Fluoromethyl Ketones
Peptidyl fluoromethyl ketones (PFMKs) are a class of irreversible inhibitors of cysteine and serine proteases. Their synthesis has been a subject of considerable interest, leading to the development of several synthetic routes. The core of these methodologies lies in the introduction of the fluoromethyl ketone (FMK) functionality onto a peptide backbone. mdpi.com
One of the earliest and most common approaches involves a halogen-exchange reaction . This method typically starts with the synthesis of a chloromethyl or bromomethyl ketone derivative of the C-terminal amino acid. For instance, N-protected phenylalanine can be converted to its corresponding diazoketone, which is then treated with HBr or HCl to yield the halomethyl ketone. Subsequent reaction with a fluoride (B91410) source, such as potassium fluoride in the presence of a crown ether, displaces the halide to afford the desired fluoromethyl ketone. mdpi.com
Another widely used method is the Dakin-West reaction , which can be adapted for the synthesis of peptidyl-FMKs. This reaction involves the treatment of an N-acylated amino acid with fluoroacetic anhydride (B1165640) in the presence of a base. However, a significant drawback of this method is the potential for racemization at the α-carbon of the amino acid. mdpi.com
More contemporary methods often employ solid-phase peptide synthesis (SPPS) techniques, which offer advantages in terms of efficiency and purification. In one such approach, a fluoromethyl ketone-containing building block is first synthesized and then incorporated into the peptide chain during solid-phase synthesis. nih.gov
A general representation of the synthesis of a dipeptidyl fluoromethyl ketone, analogous to the FA-FMK portion of Biotin-FA-FMK, is outlined below:
| Step | Description | Key Reagents and Conditions |
| 1 | Preparation of Halomethyl Ketone | N-protected Phenylalanine, Diazomethane, HBr or HCl |
| 2 | Halogen Exchange | Bromomethyl ketone, Potassium Fluoride (KF), 18-crown-6 |
| 3 | Peptide Coupling | N-protected Alanine (B10760859), Fluoromethyl ketone derivative of Phenylalanine, Coupling agents (e.g., HCTU) |
| 4 | Deprotection | Removal of protecting groups to yield the final peptidyl fluoromethyl ketone |
Specific Steps for Biotin (B1667282) Conjugation and Derivatization
Once the peptidyl fluoromethyl ketone (FA-FMK) is synthesized, the next crucial step is the conjugation of biotin. This is typically achieved by forming a stable amide bond between the carboxyl group of biotin (or a derivatized form of biotin) and the N-terminal amine of the FA-FMK peptide. smolecule.com
The most common method for biotinylation involves the use of amine-reactive N-hydroxysuccinimide (NHS) esters of biotin . nih.govvectorlabs.com These reagents react efficiently with primary amines under mild conditions to form a stable amide linkage. To control which amine is biotinylated (the N-terminal α-amino group versus the ε-amino group of a lysine (B10760008) side chain, if present), the reaction pH can be adjusted. A lower pH (around 6.5) favors the selective biotinylation of the N-terminal α-amino group, which has a lower pKa than the lysine side-chain amine. thermofisher.com
The general procedure for biotin conjugation is as follows:
Dissolve the FA-FMK peptide in a suitable buffer, such as phosphate (B84403) buffer at a specific pH. thermofisher.com
Prepare a fresh stock solution of the biotin-NHS ester in an organic solvent like DMF or DMSO. thermofisher.com
Add a molar excess of the biotin-NHS ester solution to the peptide solution. thermofisher.com
Allow the reaction to proceed for a specified time, often at room temperature or 4°C. thermofisher.com
Quench the reaction and proceed to purification.
Various biotinylation reagents are commercially available, differing in solubility, spacer arm length, and whether they are cleavable. thermofisher.com
| Biotinylation Reagent Type | Reactive Group | Target Functional Group |
| NHS-Biotin | N-hydroxysuccinimide ester | Primary amines (-NH2) |
| Sulfo-NHS-Biotin | Sulfonated N-hydroxysuccinimide ester | Primary amines (-NH2) on cell surfaces (membrane impermeable) |
| Maleimide-Biotin | Maleimide | Sulfhydryls (-SH) |
| Hydrazide-Biotin | Hydrazide | Aldehydes and ketones |
Introduction of Spacer Arms and their Influence on Probe Performance
A critical consideration in the design of biotinylated probes is the inclusion of a spacer arm between the biotin moiety and the peptide. thermofisher.com This spacer arm is a flexible chain of atoms that physically separates the biotin from the reactive part of the molecule. The presence and nature of the spacer arm can significantly impact the performance of the probe.
The primary function of the spacer arm is to reduce steric hindrance . The biotin-binding pocket of avidin (B1170675) and streptavidin is relatively deep, and a short or absent spacer can prevent efficient binding of the biotinylated probe to these proteins, especially if the probe is already bound to a large target enzyme. thermofisher.com Longer spacer arms provide greater flexibility and accessibility for the biotin moiety to bind to avidin or streptavidin. thermofisher.com
Commonly used spacer arms include aminocaproic acid (AC) and polyethylene (B3416737) glycol (PEG) derivatives. PEG spacers can also enhance the water solubility of the probe. researchgate.net The length of the spacer arm is a critical parameter that needs to be optimized for a particular application.
| Spacer Arm Type | Typical Length | Properties | Impact on Probe Performance |
| No Spacer Arm | - | Reduced flexibility | May lead to steric hindrance and inefficient binding to avidin/streptavidin. |
| Short Chain (e.g., Aminocaproic Acid) | ~6 atoms | Increased flexibility | Generally improves binding affinity to avidin/streptavidin compared to no spacer. |
| Long Chain (e.g., PEG) | Variable (e.g., 15 atoms) | Enhanced flexibility and water solubility | Can significantly improve probe performance by minimizing steric hindrance and improving solubility. thermofisher.com |
| Extra-Long Chain (e.g., LC-LC-Biotin) | >20 atoms | Maximum flexibility | May be necessary for very large target proteins or complex biological systems. nih.gov |
Research has shown that for certain applications, longer spacer arms lead to better performance. For example, a study on a biotinylated paclitaxel (B517696) derivative demonstrated that an extra-long-chain spacer arm was crucial for the molecule to simultaneously engage both streptavidin and its biological target. nih.gov
Purification Techniques for High-Purity Research Compounds
The final and critical stage in the synthesis of research-grade this compound is purification. High purity is essential to ensure that the observed biological effects are solely due to the compound of interest and not contaminants. A combination of chromatographic techniques is typically employed.
Affinity chromatography is a powerful technique for purifying biotinylated molecules. This method utilizes the high-affinity interaction between biotin and immobilized avidin or streptavidin on a solid support (e.g., agarose (B213101) beads). nih.gov The crude reaction mixture is passed through the affinity column, where the biotinylated peptide binds specifically. Unreacted starting materials and other impurities are washed away. The bound biotinylated peptide is then eluted, often under denaturing conditions. nih.gov
High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the purification and analysis of biotinylated peptides. Reversed-phase HPLC (RP-HPLC) is commonly used, which separates molecules based on their hydrophobicity. Biotinylation increases the hydrophobicity of a peptide, causing it to have a longer retention time on an RP-HPLC column compared to its non-biotinylated counterpart. researchgate.net This difference in retention time allows for the separation of the desired product from the unreacted peptide.
A typical RP-HPLC purification protocol might involve:
Column: A C18 column is frequently used. nih.gov
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
Detection: UV absorbance is monitored at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm if aromatic residues are present).
The purity of the final product is often assessed by analytical HPLC and confirmed by mass spectrometry (MS) . Mass spectrometry provides the exact molecular weight of the compound, confirming the successful conjugation of biotin and the integrity of the peptide-FMK structure. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the site of biotinylation. nih.govacs.org
| Purification/Analysis Technique | Principle | Application in this compound Synthesis |
| Affinity Chromatography | Specific binding of biotin to immobilized avidin/streptavidin | Primary purification step to isolate biotinylated molecules from the reaction mixture. nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Fine purification to separate the biotinylated product from unreacted peptide and other impurities; also used for purity assessment. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Confirmation of the molecular weight of the final product to verify its identity. nih.govacs.org |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions and analysis of fragment masses | Structural elucidation, including confirmation of the peptide sequence and the site of biotinylation. nih.govacs.org |
Future Directions in Biotin Fa Fmk Mediated Research
Expanding the Repertoire of Identified Target Enzymes
The primary utility of Biotin-FA-FMK lies in its ability to identify active enzymes. To date, its specificity has been well-characterized for a subset of cysteine proteases. The Phenylalanine-Alanine (FA) recognition sequence preferentially targets enzymes like cathepsin B and cathepsin L. smolecule.com The probe is also known to inhibit various caspases, which are critical mediators of apoptosis. smolecule.com
Future research will focus on systematically expanding the known target space of this compound. This involves applying the probe in diverse biological systems and disease models where protease activity is implicated but not fully understood. By using this compound-based affinity purification followed by mass spectrometry, researchers can screen for novel interacting partners in contexts such as cancer, neurodegeneration, and infectious diseases. This approach may reveal previously unknown substrates or regulatory roles for its established targets, or even identify entirely new enzymes that can be modified by this probe, potentially uncovering off-target effects or new biological pathways.
Table 1: Known Primary Enzyme Targets of this compound
| Enzyme Class | Specific Enzymes | Primary Biological Process |
| Cysteine Cathepsins | Cathepsin B, Cathepsin L | Phagosomal proteolysis, Apoptosis smolecule.comuni-heidelberg.denih.gov |
| Caspases | Caspase-2, Caspase-3, Caspase-6 | Apoptosis, Immune Response smolecule.com |
Development of Advanced this compound Derivatives for Enhanced Research Applications
The modular nature of this compound lends itself to chemical modification to create advanced derivatives with improved or novel functionalities. Future development will likely proceed in several key directions:
Altering Specificity: The peptide recognition sequence (FA) is a prime target for modification. Synthesizing a library of probes with different dipeptide or tripeptide sequences could systematically alter the targeting profile, enabling the selective inhibition and profiling of other cysteine protease subfamilies.
Modifying the Reactive Group: The FMK warhead provides irreversible binding. smolecule.com Developing derivatives with different reactive groups could modulate this reactivity, creating reversible inhibitors or probes that target other nucleophilic residues in an enzyme's active site.
Incorporating Alternative Tags: While the biotin (B1667282) tag is excellent for affinity purification, replacing it with other reporters could enable new applications. scbt.com For instance, incorporating fluorescent dyes would allow for direct visualization of enzyme activity via microscopy. Attaching bio-orthogonal handles, such as alkynes or azides, would permit "click chemistry" ligation to various reporter molecules in a two-step labeling process, offering greater flexibility for in situ studies. researchgate.net
Table 2: Potential Future Derivatives of this compound
| Modification Area | Proposed Change | Desired Outcome | Potential Research Application |
| Peptide Recognitio | Replace Phe-Ala with other amino acid sequences | Target different protease subfamilies | Profiling legumain or gingipain activity in periodontal disease |
| Reactive Warhead | Replace FMK with an acyloxymethyl ketone (AOMK) | Create probes with different reactivity profiles | Comparing irreversible vs. reversible inhibition on cellular pathways |
| Reporter Tag | Replace Biotin with a fluorophore (e.g., Cy5) | Enable direct imaging of active enzymes | Visualizing localized cathepsin activity in migrating cancer cells |
| Reporter Tag | Replace Biotin with a bio-orthogonal "click" handle | Allow for two-step labeling in vivo or in situ | Spatiotemporal tracking of caspase activation during development |
Integration with Emerging Proteomic Technologies for Deeper Functional Insights
Activity-based protein profiling (ABPP) using probes like this compound is a powerful chemical proteomic strategy. smolecule.com The future of this research involves a deeper integration with cutting-edge proteomic technologies to extract more comprehensive and quantitative information. Following affinity capture of labeled enzymes, advanced mass spectrometry techniques such as Data-Independent Acquisition (DIA) or Sequential Window Acquisition of all THeoretical fragment ions (SWATH-MS) can provide highly accurate quantification of changes in enzyme activity across different states. This allows for a more nuanced understanding of how protease activity is regulated during disease progression or in response to therapeutic intervention.
Furthermore, integrating this compound-based ABPP into multi-omics workflows promises significant functional insights. By correlating the active protease profile with data from transcriptomics, metabolomics, and genomics, researchers can build more complete models of cellular networks. For example, one could link the activation of a specific caspase, identified by this compound, to the upstream expression of a particular gene and the downstream generation of a specific metabolic byproduct, providing a holistic view of an apoptotic pathway.
Methodological Advancements for In Situ Activity Profiling
A major frontier in the field is the ability to profile enzyme activity directly within its native environment—in situ. researchgate.net Current methods often rely on cell lysates or isolated organelles. nih.govnih.gov Future methodological advancements will focus on visualizing and quantifying protease activity in live cells, tissues, and even whole organisms with high spatiotemporal resolution.
The development of derivatives with bio-orthogonal tags, as mentioned previously, is crucial for this endeavor. A two-step labeling approach, where the cell is first treated with a modified this compound probe and then with a fluorescent reporter that "clicks" onto it, can reduce background signal and improve detection sensitivity. Combining these advanced probes with super-resolution microscopy techniques (e.g., STED, PALM, or STORM) could allow researchers to pinpoint the exact subcellular location of active enzymes, for instance, determining whether active cathepsin B is within the lysosome or has been released into the cytosol, a key event in cellular stress signaling. These advancements will transform our ability to study the dynamic regulation of enzyme activity in real-time.
Q & A
Q. What are the standard protocols for using Biotin-FA-FMK to detect caspase activity in apoptosis studies?
Methodological Answer:
- Cell Treatment : Incubate cells with this compound (typical concentration range: 10–50 µM) for 30–60 minutes at 37°C under apoptosis-inducing conditions (e.g., staurosporine, UV irradiation) .
- Detection : Use streptavidin-conjugated fluorophores (e.g., FITC) for flow cytometry or microscopy. For live-cell imaging, employ time-lapse confocal microscopy to monitor real-time caspase activation .
- Controls : Include untreated cells (negative control) and cells treated with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm specificity .
Q. How can researchers validate the specificity of this compound for target caspases?
Methodological Answer:
- Inhibitor Assays : Pre-treat cells with caspase-specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3) and compare signal reduction via fluorescence quantification .
- Genetic Knockdown : Use siRNA or CRISPR to silence target caspases and assess changes in this compound binding .
- Cross-Reactivity Checks : Test the probe in cell lines lacking specific caspases or in recombinant enzyme assays to rule out off-target binding .
Q. What controls are essential to mitigate biotin interference in assays using this compound?
Methodological Answer:
- Biotin Depletion : Pre-block samples with excess streptavidin to saturate endogenous biotin before adding this compound .
- Background Measurement : Include a "probe-only" group without cells to account for nonspecific fluorescence .
- Alternative Detection : Validate results with non-biotinylated caspase probes (e.g., FAM-FMK) to confirm signal specificity .
Advanced Research Questions
Q. How can this compound concentration be optimized to minimize off-target effects in live-cell imaging?
Methodological Answer:
- Titration Experiments : Test concentrations from 1–100 µM and quantify signal-to-noise ratios using fluorescence microscopy. Optimal concentrations typically balance signal intensity with minimal cytotoxicity (assessed via viability assays like MTT) .
- Kinetic Analysis : Measure probe uptake and binding saturation over time (e.g., 15–120 minutes) to determine incubation periods that maximize specificity .
Q. How should researchers address discrepancies in this compound signal quantification across different cell lines?
Methodological Answer:
- Normalization : Use housekeeping proteases (e.g., cathepsin B) as internal controls and express caspase activity as a fold-change relative to baseline .
- Cell-Specific Profiling : Pre-screen cell lines for baseline caspase expression (via Western blot) and adjust probe concentration or incubation time accordingly .
- Data Harmonization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in protease activation thresholds .
Q. How does cellular redox status influence this compound’s efficacy in protease inhibition?
Methodological Answer:
- Redox Modulation : Treat cells with antioxidants (e.g., glutathione, GSH) or pro-oxidants (e.g., H₂O₂) and compare probe activity. For example, GSH can reverse H₂O₂-mediated inhibition of cathepsin B, altering this compound binding kinetics .
- Thiol Blocking : Use reagents like N-ethylmaleimide (NEM) to quench free thiols and assess their impact on probe-enzyme interactions .
Q. Can this compound be integrated with other fluorescent probes for multiplexed imaging?
Methodological Answer:
- Spectral Compatibility : Choose fluorophores with non-overlapping emission spectra (e.g., this compound with Cy5 and FITC) and validate using spectral unmixing software .
- Sequential Staining : Perform stepwise incubation (e.g., this compound first, followed by organelle-specific dyes) to avoid competition for streptavidin binding sites .
Q. Key Considerations for Experimental Design
- Reproducibility : Document protocols in detail, including reagent lot numbers and instrument settings, to enable replication (per guidelines in and ).
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional biosafety standards when handling apoptotic cells ().
For further methodological rigor, consult frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
